Fmoc-4-(4-methylphenyl)-L-phenylalanine
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Overview
Description
Fmoc-4-(4-methylphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. The compound is used primarily in peptide synthesis due to its ability to protect the amino group from unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of phenylalanine with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(4-methylphenyl)-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.
Oxidation and Reduction: The phenyl and methyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl and methyl groups.
Scientific Research Applications
Fmoc-4-(4-methylphenyl)-L-phenylalanine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Biological Studies: Used in studies involving protein-protein interactions and enzyme kinetics.
Industrial Applications: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The primary mechanism of action of Fmoc-4-(4-methylphenyl)-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily attaches to the amino group of phenylalanine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-(4-methylphenyl)-DL-phenylalanine: A racemic mixture of the compound.
Fmoc-(S)-3-amino-3-(4-methylphenyl)propionic acid: A similar compound with a different side chain structure.
Uniqueness
Fmoc-4-(4-methylphenyl)-L-phenylalanine is unique due to its specific structure, which includes both the Fmoc protecting group and the 4-methylphenyl substituent. This combination provides distinct chemical properties and reactivity, making it particularly useful in peptide synthesis and other applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methylphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-20-10-14-22(15-11-20)23-16-12-21(13-17-23)18-29(30(33)34)32-31(35)36-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNOBJUCJFHQP-LJAQVGFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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